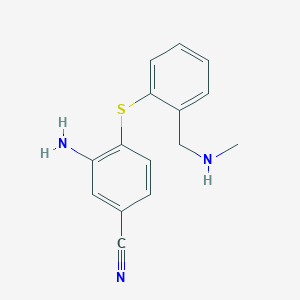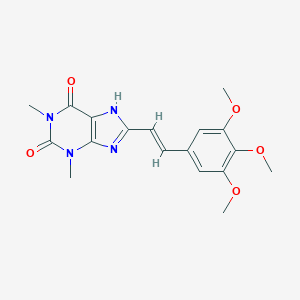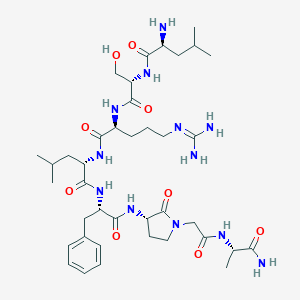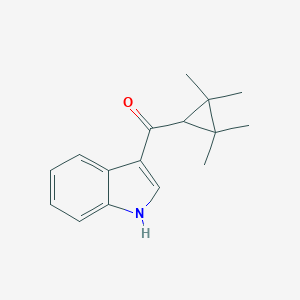
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Overview
Description
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring attached to a tetramethylcyclopropyl group via a methanone linkage
Mechanism of Action
Target of Action
The primary targets of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
This compound interacts with its targets, the CB1 and CB2 receptors, by binding to them. The binding affinity for these receptors has been measured with EC50s of 2.36 × 10^-6 and 2.79 × 10^-8 M, respectively . This interaction triggers a series of events within the cell, leading to changes in cellular activity.
Pharmacokinetics
Its solubility has been reported in various solvents: dmf: 50 mg/ml; dmf:pbs (ph 72); (1:7): 013 mg/ml; DMSO: 33 mg/ml; Ethanol: 17 mg/ml . These solubility properties may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, its storage temperature is recommended to be -20°C .
Biochemical Analysis
Biochemical Properties
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone plays a significant role in biochemical reactions, particularly in the synthesis of synthetic cannabinoids. It interacts with various enzymes and proteins involved in the metabolic pathways of cannabinoids. For instance, it is known to interact with cannabinoid receptors CB1 and CB2, which are G-protein-coupled receptors involved in numerous physiological processes . The nature of these interactions includes binding to the active sites of these receptors, leading to the modulation of signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cannabinoid receptors can lead to changes in intracellular calcium levels, affecting cellular metabolism and gene expression . Additionally, it has been observed to impact cell proliferation and apoptosis, highlighting its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to cannabinoid receptors CB1 and CB2, leading to the activation or inhibition of these receptors . This binding results in the modulation of downstream signaling pathways, such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These changes can alter gene expression and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a reported stability of up to five years when stored at -20°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate cannabinoid receptor activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in motor coordination and behavior. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cannabinoid metabolism. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidative metabolism of cannabinoids . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall biochemical effects of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . For example, its binding to cannabinoid receptors can facilitate its transport across cell membranes, influencing its distribution within tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often localized in cellular compartments where cannabinoid receptors are abundant, such as the plasma membrane and endoplasmic reticulum . Post-translational modifications and targeting signals can direct it to specific organelles, affecting its biochemical interactions and overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable precursor such as a diazo compound reacts with an alkene in the presence of a metal catalyst.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro, halo, or sulfo derivatives of the indole ring.
Scientific Research Applications
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of synthetic cannabinoids, which are studied for their potential therapeutic effects on pain, inflammation, and neurological disorders.
Forensic Science: The compound is used as an analytical reference standard in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.
Biological Research: It is employed in studies investigating the interaction of synthetic cannabinoids with cannabinoid receptors CB1 and CB2.
Comparison with Similar Compounds
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is similar to other synthetic cannabinoids such as UR-144, XLR11, and their analogs. it is unique due to the presence of the tetramethylcyclopropyl group, which confers selectivity for the peripheral CB2 receptor . This selectivity makes it a valuable tool for studying the specific effects of CB2 receptor activation.
List of Similar Compounds
- UR-144
- XLR11
- 5-fluoro PB-22
- AM-2201
Properties
IUPAC Name |
1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQBEQQQKCTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647203 | |
| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895152-66-6 | |
| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895152666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 895152-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674PB4BFT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

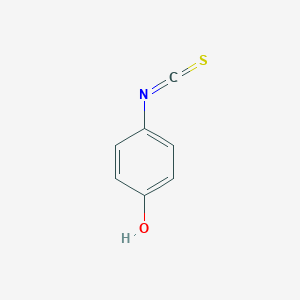
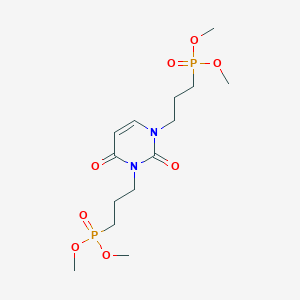

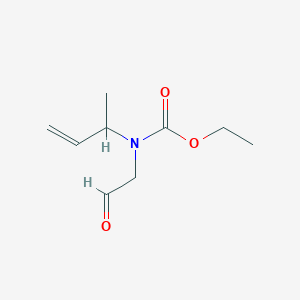
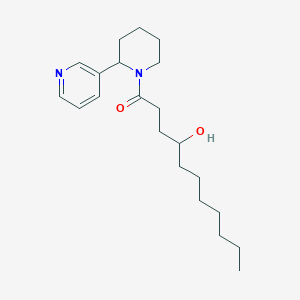
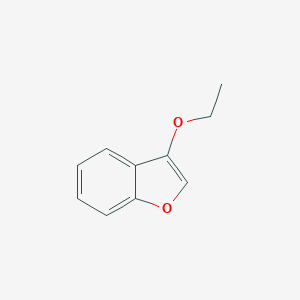
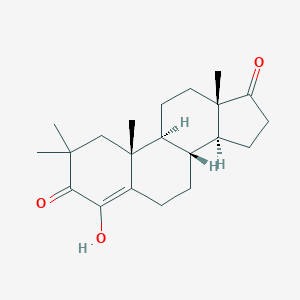
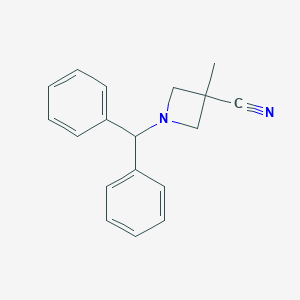
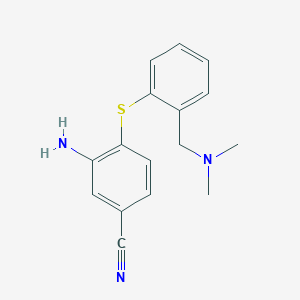
![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)
